BenchChemオンラインストアへようこそ!

Falcarindiol

Antimycobacterial Tuberculosis Natural products

Falcarindiol (FAD, (3R,8S)-Falcarindiol) is a C17 polyacetylenic oxylipin found predominantly in the Apiaceae family (carrot, celery, parsnip, parsley). It is characterized by two hydroxyl groups at C-3 and C-8, two conjugated triple bonds (diacetylene), and a conjugated double bond at C-9, forming a 1,9-dien-4,6-diyne-3,8-diol scaffold.

Molecular Formula C17H24O2
Molecular Weight 260.4 g/mol
CAS No. 225110-25-8
Cat. No. B120969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFalcarindiol
CAS225110-25-8
Synonyms(3R,8S,9Z)-1,9-Heptadecadiene-4,6-diyne-3,8-diol;  (+)-(3R,8S)-Falcarindiol;  (3R),(8S)-Falcarindiol;  3(R),8(S),9(Z)-Falcarindiol; 
Molecular FormulaC17H24O2
Molecular Weight260.4 g/mol
Structural Identifiers
SMILESCCCCCCCC=CC(C#CC#CC(C=C)O)O
InChIInChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m1/s1
InChIKeyQWCNQXNAFCBLLV-YWALDVPYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceOil

Falcarindiol (CAS 225110-25-8) Technical Baseline for Scientific Procurement


Falcarindiol (FAD, (3R,8S)-Falcarindiol) is a C17 polyacetylenic oxylipin found predominantly in the Apiaceae family (carrot, celery, parsnip, parsley) [1]. It is characterized by two hydroxyl groups at C-3 and C-8, two conjugated triple bonds (diacetylene), and a conjugated double bond at C-9, forming a 1,9-dien-4,6-diyne-3,8-diol scaffold [1]. Its empirical formula is C17H24O2 with a molecular weight of 260.37 g/mol . Falcarindiol is commercially available as a purified research compound with typical purity specifications of ≥98% to 99.93% by HPLC .

Why Falcarindiol Cannot Be Replaced by Falcarinol or Panaxydol in Research Applications


Within the C17-polyacetylene class, compounds sharing the same diyne-ene backbone exhibit markedly divergent biological potency and selectivity profiles due to differences in hydroxylation patterns, oxidation state, and stereochemistry [1]. For instance, falcarinol (FaOH) contains a single hydroxyl at C-3, panaxydol possesses an epoxide at C-9, and falcarinone represents the oxidized ketone form of falcarinol. These structural variations translate to quantifiable differences in iNOS inhibition (IC50 range: 1.98 to >20 μM), antiproliferative activity (IC50 range: 1.7 to 15.5 μM in the same assay), and target selectivity across cell types [1][2]. Procurement of an incorrect polyacetylene analog therefore constitutes a distinct experimental variable that can confound reproducibility and invalidate cross-study comparisons [2].

Falcarindiol Quantitative Differentiation Evidence Against Structural Analogs and Alternatives


Anti-Mycobacterial Potency: 6.3× to 77× Lower MIC Than Furanocoumarins Against M. tuberculosis H37Ra

Falcarindiol demonstrates substantially greater antimycobacterial activity than structurally distinct furanocoumarins co-isolated from the same plant source. Against M. tuberculosis H37Ra, falcarindiol exhibits an MIC of 24 μM and IC50 of 6 μM, whereas comparator furanocoumarins (bergapten, isobergapten, angelicin, sphondin, pimpinellin, isopimpinellin) require MICs of 812–2149 μM . The most active furanocoumarin comparator, 6-isopentenyloxyisobergapten, shows an MIC of 167 μM and IC50 of 27 μM—approximately 7× higher MIC and 4.5× higher IC50 than falcarindiol . This represents a 6.3× to 77× reduction in required concentration to achieve the same growth inhibition endpoint .

Antimycobacterial Tuberculosis Natural products

iNOS Inhibition: Falcarindiol IC50 = 1.98 μM vs. Panaxytriol IC50 = 9.85 μM — 5× Potency Advantage

In a direct comparative evaluation of five C17-polyacetylenes from Saposhnikovia divaricata and Panax quinquefolium, falcarindiol demonstrated the most potent inhibition of LPS/IFN-γ-stimulated nitrite production via iNOS, with an IC50 of 1.98 μM [1]. The comparators panaxynol, panaxydol, panaxytriol, and falcarinone exhibited IC50 values of 2.23 μM, 6.58 μM, 9.85 μM, and >20 μM, respectively [1]. Falcarindiol thus provides a 1.13× potency advantage over panaxynol, 3.3× over panaxydol, 5.0× over panaxytriol, and >10× over falcarinone [1]. At a uniform 10 μM treatment concentration, falcarindiol reduced nitrite accumulation by 69.95 ± 3.68%, comparable to panaxynol (71.92 ± 3.07%) but substantially exceeding panaxydol (45.48 ± 6.11%) and panaxytriol (36.85 ± 8.80%) [1].

iNOS inhibition Nitric oxide Anti-inflammatory

Colorectal Cancer Cell Cytotoxicity: Falcarindiol IC50 = 1.7 μM vs. Oplopandiol IC50 = 15.5 μM — 9.1× Greater Potency

In a head-to-head comparison of two polyacetylene constituents isolated from Oplopanax elatus, falcarindiol exhibited an IC50 of 1.7 μM against HCT-116 colorectal cancer cells, while oplopandiol—a structurally related C17-polyacetylene differing by an additional epoxide moiety—required 15.5 μM to achieve the same antiproliferative endpoint [1]. This represents a 9.1-fold potency advantage for falcarindiol within the same chemical class [1]. Mechanistically, treatment with falcarindiol-containing dichloromethane fraction (5 μg/mL for 48 h) induced 36.5% cancer cell apoptosis (p < 0.01 vs. control 3.9%) and caused G2/M cell cycle arrest in 32.6% of cells (p < 0.01 vs. control 23.4%), mediated by cyclin A upregulation to 21.6% (p < 0.01 vs. control 8.6%) [1].

Colorectal cancer Cytotoxicity Apoptosis

Intestinal Epithelial Selectivity: Falcarindiol Shows Reduced Cytotoxicity to Normal Cells vs. Cancer Cells Relative to Panaxydol

In a comparative study of C17-polyacetylenes in human intestinal epithelial cells, falcarindiol demonstrated lower relative inhibitory potency against normal FHs 74 Int. cells compared to cancer Caco-2 cells, with the potency ranking in normal cells being panaxydol > falcarinol > falcarindiol [1]. Conversely, in Caco-2 cancer cells, the potency ranking was falcarinol > panaxydol > falcarindiol [1]. This differential selectivity profile is distinct from panaxydol, which ranked as the most potent inhibitor in normal cells (the least desirable position from a therapeutic window perspective) [1]. At 20 μg/mL, maximal inhibition corresponded to approximately 95% and 80% inhibition of cell proliferation in normal and cancer cells, respectively [1].

Selectivity index Intestinal toxicity Cancer chemoprevention

In Vivo Anti-Inflammatory Differentiation: Falcarindiol vs. Falcarinol and Sulforaphane in Murine LPS Model

In a murine LPS-induced acute inflammation model, falcarinol (FA) and falcarindiol (FD) were administered at diet-achievable doses of 5 mg/kg twice daily for 7 days and compared to the well-characterized Nrf2 activator sulforaphane (SF) [1]. FA was more effective than SF at upregulating the Nrf2 target gene Ho-1 in intestinal tissue at both protein and mRNA levels, establishing a baseline for polyacetylene class activity [1]. Critically, FA and FD produced distinct immunomodulatory profiles at 24 hours post-LPS: FA treatment induced a Th2/Th9 plasma cytokine profile with significantly increased IL-10 and reduced classical proinflammatory cytokines; FD produced a less perspicuous Th2/Th9 profile but in the absence of an anti-inflammatory context (no IL-10 increase and higher proinflammatory cytokines compared to FA) [1]. This divergence demonstrates that falcarindiol and falcarinol are not functionally interchangeable despite structural similarity.

In vivo anti-inflammatory Cytokine profiling Nrf2 activation

Falcarindiol Priority Research Application Scenarios Based on Quantitative Differentiation Evidence


Mycobacterial Research Programs Requiring Potency Advantages Over Furanocoumarins

Falcarindiol is the preferred compound for antimycobacterial research where potency is a critical selection criterion. With an MIC of 24 μM against M. tuberculosis H37Ra, it provides a 6.3× to 77× potency advantage over the furanocoumarin comparators (bergapten, angelicin, pimpinellin, etc.) that co-occur in Apiaceae plant sources . This potency differential enables meaningful in vitro activity assessment at compound concentrations that avoid solubility limitations or nonspecific cytotoxicity observed at the >800 μM concentrations required for furanocoumarin comparators .

Colorectal Cancer Chemoprevention Studies Requiring Defined G2/M Arrest Mechanisms

Falcarindiol is indicated for colorectal cancer research programs where mechanistic specificity is required. It demonstrates an IC50 of 1.7 μM against HCT-116 cells (9.1× more potent than the co-isolated polyacetylene oplopandiol, IC50 15.5 μM) [1]. Mechanistically, falcarindiol induces 36.5% apoptosis and 32.6% G2/M cell cycle arrest with confirmed cyclin A upregulation to 21.6% [1]. Investigators requiring a polyacetylene with defined colorectal cancer cell cycle effects should select falcarindiol over oplopandiol based on this 9-fold potency differential [1].

iNOS-Targeted Anti-Inflammatory Research Requiring Class-Leading Potency

For iNOS inhibition studies, falcarindiol (IC50 = 1.98 μM) is the most potent C17-polyacetylene among those characterized from Saposhnikovia divaricata and Panax quinquefolium, exceeding panaxynol (IC50 2.23 μM), panaxydol (6.58 μM), panaxytriol (9.85 μM), and falcarinone (>20 μM) [2]. This 5.0× potency advantage over panaxytriol and >10× over falcarinone makes falcarindiol the compound of choice when maximal iNOS inhibition per unit mass is the primary selection criterion [2].

Intestinal Epithelial Selectivity Profiling Where Differential Normal vs. Cancer Cell Effects Matter

Falcarindiol should be selected over panaxydol for studies evaluating differential toxicity between normal and cancer-derived intestinal epithelial cells. In comparative potency ranking, panaxydol was the most potent inhibitor of normal FHs 74 Int. cells (rank 1, least desirable selectivity), whereas falcarindiol ranked 3rd (least potent against normal cells) [3]. This differential ranking indicates falcarindiol may provide a more favorable in vitro selectivity index for studies where sparing normal intestinal epithelium is a relevant endpoint [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Falcarindiol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.